molecular formula C17H20N4O6 B1680620 Riboflavin CAS No. 83-88-5

Riboflavin

Cat. No.: B1680620
CAS No.: 83-88-5
M. Wt: 376.4 g/mol
InChI Key: AUNGANRZJHBGPY-SCRDCRAPSA-N
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Description

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that is essential for various cellular processes. It plays a crucial role in energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. This compound is naturally found in foods such as milk, eggs, green vegetables, and meat. It is also available as a dietary supplement and is used to prevent and treat this compound deficiency .

Mechanism of Action

Target of Action

Riboflavin, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins are critical for regulating their assembly and activity . This compound serves as a precursor to two important coenzymes: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) .

Mode of Action

This compound interacts with its targets by binding to the FAD and/or FMN cofactors of flavoproteins . This interaction is crucial for the normal functioning of these proteins. This compound is a key component of flavoprotein enzymes that are necessary for normal tissue respiration . It is also needed for the activation of pyridoxine and the conversion of tryptophan to niacin .

Biochemical Pathways

This compound regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, this compound transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . This compound is also involved in the conversion of the precursors GTP and ribulose-5-phosphate into this compound, FMN, and FAD .

Pharmacokinetics

This compound is readily absorbed from the upper gastrointestinal tract . The rate of absorption is proportional to intake . This compound is metabolized in the liver .

Result of Action

The action of this compound results in a multitude of molecular and cellular effects. It plays a significant role in the metabolism, growth, development, nutrition, and health of the body . This compound is involved in biological oxidation processes in the body . It is also a component of flavoprotein enzymes that work together for normal tissue respiration, energy production, and the breakdown of fats, steroids, and medications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can have a prooxidant effect when exposed to ultraviolet irradiation . Nutritional factors also play a role in this compound’s production abilities. For example, yeast extract, maltose, and glycine have been found to enhance the production of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Riboflavin can be synthesized through chemical processes, although these methods are complex and costly. The chemical synthesis involves multiple steps, including the formation of the isoalloxazine ring, which is a key structural component of this compound .

Industrial Production Methods

Modern industrial production of this compound primarily relies on microbial fermentation. Genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii, are commonly used. These microorganisms are cultivated in controlled environments, where they produce this compound as a metabolic byproduct. The fermentation process is optimized to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Riboflavin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Lumichrome: Formed through photodegradation.

    Lumiflavin: Another product of photodegradation.

    Dihydrothis compound: Formed through reduction

Scientific Research Applications

Riboflavin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of flavin mononucleotide and flavin adenine dinucleotide, which are essential cofactors in redox reactions.

    Biology: Plays a role in cellular respiration and energy production.

    Medicine: Used to treat this compound deficiency, migraines, and certain eye conditions. .

    Industry: Used as a food additive and coloring agent. .

Comparison with Similar Compounds

Riboflavin is part of the vitamin B complex, which includes other vitamins such as thiamine (vitamin B1), niacin (vitamin B3), and pyridoxine (vitamin B6). Compared to these vitamins, this compound is unique in its role as a precursor for flavin coenzymes. These coenzymes are essential for a wide range of biological processes, making this compound indispensable for cellular function .

Similar Compounds

    Thiamine (Vitamin B1): Involved in carbohydrate metabolism.

    Niacin (Vitamin B3): Plays a role in DNA repair and the production of steroid hormones.

    Pyridoxine (Vitamin B6): Important for amino acid metabolism

This compound’s unique role in redox reactions and energy production sets it apart from other vitamins in the B complex.

Properties

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNGANRZJHBGPY-SCRDCRAPSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
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Molecular Formula

C17H20N4O6
Record name RIBOFLAVIN
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DSSTOX Substance ID

DTXSID8021777
Record name Riboflavin
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Molecular Weight

376.4 g/mol
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Physical Description

Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS.
Record name RIBOFLAVIN
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Solubility

Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01
Record name Riboflavin
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Mechanism of Action

Binds to riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase. Riboflavin is the precursor of flavin mononucleotide (FMN, riboflavin monophosphate) and flavin adenine dinucleotide (FAD). The antioxidant activity of riboflavin is principally derived from its role as a precursor of FAD and the role of this cofactor in the production of the antioxidant reduced glutathione. Reduced glutathione is the cofactor of the selenium-containing glutathione peroxidases among other things. The glutathione peroxidases are major antioxidant enzymes. Reduced glutathione is generated by the FAD-containing enzyme glutathione reductase., Riboflavin is converted to 2 coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for normal tissue respiration. Riboflavin is also required for activation of pyridoxine, conversion of tryptophan to niacin, and may be involved in maintaining erythrocyte integrity., Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase)., Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP., Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism., For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page.
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Color/Form

Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles

CAS No.

83-88-5
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Melting Point

280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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